N-methyl arachidonoyl amine
Overview
Description
N-methyl arachidonoyl amine, also known as N-methyl arachidonoylamide, is an analog of anandamide . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM .
Synthesis Analysis
The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) .Molecular Structure Analysis
The systematic name for N-methyl arachidonoyl amine is N-methyl-5Z,8Z,11Z,14Z-eicosatetraenoyl amine . Its molecular formula is C21H35NO .Chemical Reactions Analysis
The biological actions of N-methyl arachidonoyl amine are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .Physical And Chemical Properties Analysis
N-methyl arachidonoyl amine has a molecular weight of 317.271864 . Its molecular formula is C21H35NO .Scientific Research Applications
Cannabinoid Receptor Ligand
Arachidonoyl-N-methyl amide is an analog of anandamide, a naturally occurring endocannabinoid. It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . This makes it a valuable tool in the study of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Inhibition of Glial Gap Junction Cell-Cell Communication
Arachidonoyl-N-methyl amide has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 µM . This property could be useful in the study of neurological disorders where abnormal cell-cell communication is implicated .
Endocannabinoid-Related Lipid Research
Arachidonoyl-N-methyl amide is structurally related to the endocannabinoid anandamide and is frequently referred to as a family of endocannabinoid-related lipids . It can be used in lipid biochemistry research, particularly in the study of the roles of lipids in health and disease .
Neuroscience Research
Given its interaction with the CB1 receptor, Arachidonoyl-N-methyl amide can be used in neuroscience research. The CB1 receptor is predominantly expressed in the brain and is involved in various neurological processes .
Pharmaceutical Development
The properties of Arachidonoyl-N-methyl amide make it a potential candidate for drug development. Its interaction with the CB1 receptor could be harnessed to develop drugs for conditions such as chronic pain, epilepsy, and other neurological disorders .
Metabolic Disease Biomarker Research
Arachidonoyl-N-methyl amide belongs to the N-acyl amino acids (NA-AAs) family. Specific short-chain NA-AAs are biomarkers for different metabolic diseases . Therefore, it could be used in research aimed at identifying and understanding these biomarkers .
Mechanism of Action
Target of Action
Arachidonoyl-N-methyl amide, an analog of anandamide, primarily targets the human central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and memory.
Mode of Action
Arachidonoyl-N-methyl amide interacts with the CB1 receptor, displaying a binding affinity with a Ki of 60 nM . This interaction leads to the inhibition of rat glial gap junction cell-cell communication .
Biochemical Pathways
The compound is part of the fatty acid amide family, which is structurally related to the endocannabinoid anandamide . The biological actions of anandamide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N-methyl amide might follow a similar pathway.
Pharmacokinetics
It is known that the compound is a lipophilic substance, which suggests that it can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .
Result of Action
The interaction of Arachidonoyl-N-methyl amide with the CB1 receptor leads to the inhibition of rat glial gap junction cell-cell communication . This could potentially influence various physiological processes regulated by the endocannabinoid system, such as pain sensation, mood, and memory.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?
A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.
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